4-(Benzyloxy)-8-methoxy-2-methylquinoline
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Overview
Description
4-(Benzyloxy)-8-methoxy-2-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzyloxy group at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-8-methoxy-2-methylquinoline can be achieved through several synthetic routes. One common method involves the condensation of 4-benzyloxy-2-hydroxybenzaldehyde with 2-methylquinoline under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-8-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoquinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
Scientific Research Applications
4-(Benzyloxy)-8-methoxy-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-8-methoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target. In the context of antimicrobial activity, it may disrupt bacterial cell membranes or interfere with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: A precursor in the synthesis of 4-(Benzyloxy)-8-methoxy-2-methylquinoline.
4-(Benzyloxy)phenol: Known for its depigmenting properties and used in dermatological applications.
2-Methylquinoline: A simpler quinoline derivative used in various organic synthesis applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both benzyloxy and methoxy groups enhances its potential for diverse applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C18H17NO2 |
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Molecular Weight |
279.3 g/mol |
IUPAC Name |
8-methoxy-2-methyl-4-phenylmethoxyquinoline |
InChI |
InChI=1S/C18H17NO2/c1-13-11-17(21-12-14-7-4-3-5-8-14)15-9-6-10-16(20-2)18(15)19-13/h3-11H,12H2,1-2H3 |
InChI Key |
YAKDKJZBYLYINJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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